3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, and four hydrogen atoms . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves multicomponent condensation . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines, which can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks, has been proposed .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .
Scientific Research Applications
Facile Synthesis Techniques
Research has highlighted efficient synthesis methods for derivatives of 3-Aminoimidazo[1,2-a]pyridine, demonstrating the versatility of these compounds in chemical synthesis. For instance, one study introduced a one-pot three-component reaction under solvent-free mechanochemical ball-milling conditions, offering advantages such as high yields, short reaction times, and simple separation procedures (Maleki, Javanshir, & Naimabadi, 2014). Another approach utilized ionic liquids for the synthesis of 3-Aminoimidazo[1,2-a]pyridines, showcasing the simplicity of the workup and the reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
Novel Substitution Patterns and Synthesis on Solid-Phase
A notable advancement includes the development of new substitution patterns for 3-aminoimidazo[1,2-a]pyridine derivatives through a novel acid-induced dealkylation reaction. This method was conducted on solid-phase, enabling the generation of novel substitution patterns at the 3-position (Blackburn & Guan, 2000).
Applications in Material Science
3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one derivatives have found applications beyond synthesis methodologies, including in the development of materials with unique properties. Research into one-dimensional spin-crossover Iron(II) complexes, which are bridged by intermolecular imidazole-pyridine NH...N hydrogen bonds, has shown potential applications in materials science due to their steep spin crossover (SCO) characteristics (Nishi et al., 2010).
Multi-Component Reaction Accessing
A novel one-step solution phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines has been reported, which is facilitated by microwave irradiation and catalyzed by scandium triflate. This methodology represents a significant advancement in the synthesis of these compounds, avoiding the use of an isonitrile and subsequent de-protection strategy (Schwerkoske, Masquelin, Perun, & Hulme, 2005).
Mechanism of Action
While the specific mechanism of action for “3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one” is not mentioned in the retrieved papers, imidazole derivatives are known to exhibit a wide range of biological activities. They are used in the treatment of various diseases and conditions, including bacterial and fungal infections, inflammation, tumors, diabetes, allergies, fevers, viral infections, amoebic infections, helminthic infections, fungal infections, and ulcers .
Properties
IUPAC Name |
3-amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-13-6-4-12-9(13)7-14-5-2-3-8(11)10(14)15/h2-6H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDVUIPQUFPAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2C=CC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.